molecular formula C7H10ClN3 B1405774 Piperidine-2,5-dicarbonitrile hydrochloride CAS No. 1374656-48-0

Piperidine-2,5-dicarbonitrile hydrochloride

Cat. No. B1405774
M. Wt: 171.63 g/mol
InChI Key: UHKCCGRHYBJFEP-UHFFFAOYSA-N
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Description

Piperidine-2,5-dicarbonitrile hydrochloride (CAS No. 1374656-48-0) is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound is typically found in the form of a white crystalline powder.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Piperidine-2,5-dicarbonitrile hydrochloride plays a critical role in the synthesis of various heterocyclic compounds. For instance, it has been used in the green synthesis of bis(dihydropyridine-3,5-dicarbonitrile) derivatives through a three-component reaction involving bis-cyanoacetamides, arylaldehydes, and malononitrile. These derivatives were evaluated for their cytotoxic activity against human epithelial colorectal adenocarcinoma cell lines, showing potential as therapeutic agents (Amr M. Abdelmoniem et al., 2017).

Another study involved the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine. This synthesis showcases the versatility of piperidine-2,5-dicarbonitrile hydrochloride in creating complex structures with potential applications in medicinal chemistry (Wu Feng, 2011).

Catalyst and Solvent Effects in Synthesis

The compound has also been investigated for its role in understanding the effects of catalysts and solvents in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. The study explored how piperidine, as an amine base, influences the reaction outcomes compared to other catalysts, providing insights into the optimization of synthesis processes for these heterocycles (Kai Guo et al., 2009).

Exploration of Chemical Reactions

Further research has delved into the chlorination of 2-aryl-1-hydroxyindole-5,6-dicarbonitriles, where piperidine was used in the reaction process. The study provided valuable information on the reaction mechanisms and potential applications of the resulting compounds in organic synthesis (Z. Chirkova et al., 2017).

Potential Antimicrobial Activities

In another study, a synthesized compound involving piperidine-2,5-dicarbonitrile hydrochloride was evaluated for antimicrobial activities. The study aimed to synthesize and characterize a specific compound and then screen it for microbial activities, showing moderate effectiveness against various bacterial and fungal strains (O. B. Ovonramwen et al., 2019).

properties

IUPAC Name

piperidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h6-7,10H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKCCGRHYBJFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2,5-dicarbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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